molecular formula C19H14I2N2O5 B12772097 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate CAS No. 79478-62-9

1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate

Cat. No.: B12772097
CAS No.: 79478-62-9
M. Wt: 604.1 g/mol
InChI Key: ZQWJUCLRQQXRBN-UHFFFAOYSA-N
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Description

1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate is a synthetic organic compound that features an imidazole ring, an oxirane ring, and two iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate typically involves multi-step organic reactions. One possible route could include:

    Formation of the oxirane ring: This can be achieved through the reaction of a suitable epoxide precursor with an iodophenyl derivative under basic conditions.

    Introduction of the imidazole ring: This step might involve the cyclization of an appropriate precursor in the presence of a catalyst.

    Formation of the ethanedioate salt: The final step could involve the reaction of the imidazole derivative with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The iodophenyl groups can be reduced to form phenyl derivatives.

    Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring might yield diols, while nucleophilic substitution of the iodophenyl groups could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2-Bromophenyl)-3-(4-bromophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with bromine atoms instead of iodine.

    1-(3-(2-Chlorophenyl)-3-(4-chlorophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate might confer unique properties such as higher molecular weight, increased electron density, and specific reactivity patterns compared to its bromine or chlorine analogs.

Properties

CAS No.

79478-62-9

Molecular Formula

C19H14I2N2O5

Molecular Weight

604.1 g/mol

IUPAC Name

1-[3-(2-iodophenyl)-3-(4-iodophenyl)oxiran-2-yl]imidazole;oxalic acid

InChI

InChI=1S/C17H12I2N2O.C2H2O4/c18-13-7-5-12(6-8-13)17(14-3-1-2-4-15(14)19)16(22-17)21-10-9-20-11-21;3-1(4)2(5)6/h1-11,16H;(H,3,4)(H,5,6)

InChI Key

ZQWJUCLRQQXRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2(C(O2)N3C=CN=C3)C4=CC=C(C=C4)I)I.C(=O)(C(=O)O)O

Origin of Product

United States

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